[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-

Lipophilicity Partition Coefficient Chromatography

Researchers requiring a hydrophobic HPLC standard with predictable C18 retention need a compound that avoids the pitfalls of substituting analogs with different LogP values. 4'-tert-Butylbiphenyl-4-ol (LogP 4.77) provides a reliable late-eluting reference, eliminating method revalidation caused by improper standard selection. Procurement managers benefit from assured TSCA compliance, simplifying import logistics. - CYP1A1 IC50 24,000 nM establishes it as an ideal negative control benchmark for enzymology studies. - Boiling point 338.2 °C supports evaluation as a non-volatile stabilizer building block in high-temperature polymer synthesis. - ≥98% purity ensures reproducible chromatographic performance and reliable structure-activity relationship data.

Molecular Formula C16H18O
Molecular Weight 226.31 g/mol
CAS No. 19812-92-1
Cat. No. B025776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-
CAS19812-92-1
Molecular FormulaC16H18O
Molecular Weight226.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)O
InChIInChI=1S/C16H18O/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11,17H,1-3H3
InChIKeyNXIXRLZJEZGKGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- Specifications & Procurement


[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- (CAS 19812-92-1), also known as 4'-tert-butylbiphenyl-4-ol, is a lipophilic phenolic biphenyl derivative with the molecular formula C16H18O and a molecular weight of 226.31 g/mol. [1] This compound is recognized as a chemical substance on the U.S. EPA TSCA Inventory, confirming its regulatory standing for industrial and research use. [2] It is primarily employed as a chemical intermediate, an analytical reference standard, and a potential stabilizer component in material science applications.

[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- Substitution Risks


Direct substitution of [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- with other biphenyl-4-ol derivatives is not recommended for scientific or industrial applications. The specific presence of the tert-butyl group on the 4' position fundamentally alters the compound's physicochemical profile, including a significant increase in lipophilicity (LogP 4.77) compared to unsubstituted biphenyl-4-ol (LogP 3.06). [1][2] This structural difference directly impacts solubility, chromatographic retention behavior, and partitioning in biphasic systems. Furthermore, distinct biological interactions, such as a markedly weaker inhibition of Cytochrome P450 1A1 (IC50 24,000 nM) compared to potent inhibitors like 4-ethynyl biphenyl (Ki 270 nM), demonstrate that activity is not a class-wide property but is highly dependent on specific substitution patterns. [3] Using an alternative compound without verifying these quantitative differences could lead to failed experiments, inaccurate analytical results, or compromised material performance.

[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- Differentiation vs. Analogs


Lipophilicity vs. Parent and Methyl Analogs

[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- exhibits significantly higher lipophilicity than its unsubstituted and methyl-substituted analogs. This is a critical parameter for reverse-phase chromatography method development and predicting behavior in biological or biphasic reaction systems. [1][2][3]

Lipophilicity Partition Coefficient Chromatography

Boiling Point vs. Biphenyl-4-ol

The incorporation of a tert-butyl group on the biphenyl core significantly increases the compound's boiling point, providing a measurable advantage in applications involving thermal processing or high-temperature conditions. [1]

Thermal Analysis Distillation Material Stability

CYP1A1 Inhibition vs. Ethynyl Biphenyl

In cytochrome P450 1A1 inhibition assays, [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- demonstrates weak inhibitory activity, in stark contrast to the potent mechanism-based inhibitor 4-ethynyl biphenyl. This distinction is crucial for studies involving xenobiotic metabolism. [1][2]

Enzyme Inhibition Drug Metabolism CYP450

TSCA Inventory Status

The compound is officially listed on the U.S. EPA Toxic Substances Control Act (TSCA) Inventory, a critical differentiator for procurement in the United States. This verifies its regulatory acceptance for commercial and research activities, whereas many novel analogs or research chemicals lack this standing. [1]

Regulatory Compliance TSCA Procurement

[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- Application Scenarios


Reverse-Phase HPLC Method Development

The compound's high LogP (4.77) makes it an ideal candidate for optimizing reverse-phase HPLC separations where late-eluting, hydrophobic analytes need to be resolved from less lipophilic impurities. Its use as a standard can help validate methods for purifying structurally related hydrophobic compounds, leveraging its predictable and prolonged retention time on C18 columns. [1]

CYP1A1 Inhibition Control

With a demonstrated weak IC50 (24,000 nM) against CYP1A1, this compound serves as a valuable negative control or low-activity benchmark in enzymology studies. Researchers investigating structure-activity relationships for CYP1A1 inhibitors can use it to confirm that the biphenyl core alone does not confer potent inhibition, thereby validating that observed activity in other analogs is due to specific structural features. [2]

High-Temperature Polymer Stabilizer

The elevated boiling point (338.2 °C) compared to the parent biphenyl-4-ol indicates reduced volatility, a key requirement for additives used in high-temperature polymer synthesis or extrusion. As a sterically hindered phenol derivative, it can be evaluated as a building block or co-stabilizer in formulations designed to withstand thermal oxidative degradation without significant additive loss. [3]

Technical Documentation Hub

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